5-benzyl-4,4-dimethyl-8-(morpholin-4-ylcarbonothioyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
5-benzyl-4,4-dimethyl-8-(morpholin-4-ylcarbonothioyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of 5-benzyl-4,4-dimethyl-8-(morpholin-4-ylcarbonothioyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves multiple steps. One common synthetic route includes the reaction of quinoline derivatives with morpholine and carbonothioyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Scientific Research Applications
5-benzyl-4,4-dimethyl-8-(morpholin-4-ylcarbonothioyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-benzyl-4,4-dimethyl-8-(morpholin-4-ylcarbonothioyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects . Additionally, it can disrupt bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as 4,4-dimethyl-4,5-dihydro-1,2-dithiolo-[3,4-c]quinoline-1-thiones . Compared to these compounds, 5-benzyl-4,4-dimethyl-8-(morpholin-4-ylcarbonothioyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exhibits unique properties due to the presence of the morpholine and carbonothioyl groups, which enhance its biological activity and stability .
Properties
Molecular Formula |
C24H24N2OS4 |
---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
5-benzyl-4,4-dimethyl-8-(morpholine-4-carbothioyl)dithiolo[3,4-c]quinoline-1-thione |
InChI |
InChI=1S/C24H24N2OS4/c1-24(2)21-20(23(29)31-30-21)18-14-17(22(28)25-10-12-27-13-11-25)8-9-19(18)26(24)15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3 |
InChI Key |
VATMTOTUPNIJRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1CC4=CC=CC=C4)C=CC(=C3)C(=S)N5CCOCC5)C(=S)SS2)C |
Origin of Product |
United States |
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